4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring The presence of a methoxyphenyl group adds to its structural complexity and potential for diverse chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed.
Major Products Formed
Oxidation: Formation of 4-(5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated derivatives of the pyridine ring.
Scientific Research Applications
4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic properties.
Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine stands out due to its unique combination of a pyridine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable scaffold in drug design and materials science.
Properties
CAS No. |
89013-88-7 |
---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H11N3O2/c1-18-12-4-2-10(3-5-12)13-16-17-14(19-13)11-6-8-15-9-7-11/h2-9H,1H3 |
InChI Key |
QGXSXPVCFLKHQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.